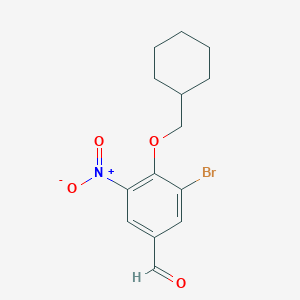

3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde

Description

3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 3, a cyclohexylmethyloxy group at position 4, and a nitro group at position 3. The aldehyde functional group at position 1 provides a reactive site for condensation or nucleophilic addition reactions, distinguishing it from ester or carboxylic acid analogs .

Properties

Molecular Formula |

C14H16BrNO4 |

|---|---|

Molecular Weight |

342.18 g/mol |

IUPAC Name |

3-bromo-4-(cyclohexylmethoxy)-5-nitrobenzaldehyde |

InChI |

InChI=1S/C14H16BrNO4/c15-12-6-11(8-17)7-13(16(18)19)14(12)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |

InChI Key |

XQLNLHKEBFKQJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the nitration of the aromatic ring to add the nitro group at the 5-position. The final step involves the etherification of the hydroxyl group with cyclohexylmethanol under acidic or basic conditions to form the cyclohexylmethyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Types of Reactions:

Oxidation: The aldehyde group in 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst, sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

Oxidation: 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzoic acid

Reduction: 3-Bromo-4-cyclohexylmethyloxy-5-aminobenzaldehyde

Substitution: Various substituted derivatives depending on the nucleophile used

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in the development of new catalytic systems due to its functional groups.

Biology:

Biochemical Studies: Used in the study of enzyme interactions and inhibition due to its aldehyde and nitro groups.

Medicine:

Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde in biological systems involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.

Comparison with Similar Compounds

Key Observations:

- Functional Group Influence : The aldehyde group in the target compound enhances electrophilicity compared to carboxylic acid or ester analogs, enabling nucleophilic additions (e.g., Grignard reactions) .

- Substituent Position : Moving the nitro group from position 5 (target compound) to position 3 (Methyl 5-bromo-2-hydroxy-3-nitrobenzoate) reduces steric hindrance but decreases thermal stability due to weaker resonance stabilization .

- Bulkiness of Alkoxy Groups : The cyclohexylmethyloxy group in the target compound imparts higher lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), affecting solubility in polar solvents .

Biological Activity

3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde

- Molecular Formula : C15H18BrN2O4

- Molecular Weight : 372.22 g/mol

Biological Activity Overview

The biological activity of 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde primarily revolves around its interactions with various biological targets, leading to antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Nitro-containing compounds, such as 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde, have been shown to exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA and disrupt cellular processes.

A comparative analysis of various nitro compounds indicates that those with bromine substitutions often demonstrate enhanced antimicrobial efficacy due to increased lipophilicity and membrane interaction capabilities .

Anti-inflammatory Activity

Research has indicated that compounds with nitro groups can modulate inflammatory pathways. Specifically, 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde may influence the expression of inflammatory cytokines through pathways such as MAPK and NF-kB. This modulation can lead to reduced inflammation in various cellular models, particularly in skin keratinocytes .

Study 1: Antimicrobial Effects

In a study assessing the antimicrobial properties of nitro derivatives, it was found that 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa. The compound's efficacy was attributed to its ability to penetrate bacterial membranes and interfere with DNA synthesis.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde | 20 | S. aureus |

| 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde | 30 | P. aeruginosa |

Study 2: Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory properties demonstrated that treatment with 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde significantly reduced TNF-α induced inflammatory markers in HaCaT keratinocytes. The compound was shown to downregulate IL-6 and IL-8 production, suggesting its potential as a therapeutic agent in inflammatory skin conditions.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 150 | 80 |

| IL-8 | 200 | 90 |

The proposed mechanisms by which 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde exerts its biological effects include:

- DNA Damage : Reduction of the nitro group leads to toxic intermediates that bind covalently to DNA.

- Cytokine Modulation : Interference with signaling pathways involved in inflammation.

- Membrane Disruption : Enhanced permeability leading to cell death in microbial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.